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molecular formula C13H8F2O B1332399 3,4-Difluorobenzophenone CAS No. 85118-07-6

3,4-Difluorobenzophenone

Cat. No. B1332399
M. Wt: 218.2 g/mol
InChI Key: ZJTYHSBOZAQQGF-UHFFFAOYSA-N
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Patent
US05481032

Procedure details

2.5 g of sodium percarbonate were added over 1 h to a solution of 2.2 g (10 mmol) of 3,4-difluorobenzophenone and 20 ml of trifluoroacetic acid (0° C.) and the temperature was then allowed to rise to 20° C. The mixture was stirred for 16 h at this temperature and 50 g of ice were then added. The mixture was subsequently extracted twice with dichloromethane and the organic phases were washed (NaHCO3) until the washings were neutral. The solvent was then removed. Working-up as described in Example 22 gave 1.2 g (7.6 mmol, 76%) of 3,4-difluorobenzoic acid, which can be obtained analytically pure from water (melting point 113°-120.5° C.).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])([O-])=[O:2].C([O-])([O-])=O.OO.OO.OO.[Na+].[Na+].[Na+].[Na+].[F:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][C:33]=1[F:34])C(C1C=CC=CC=1)=O>FC(F)(F)C(O)=O>[F:19][C:20]1[CH:21]=[C:22]([CH:31]=[CH:32][C:33]=1[F:34])[C:1]([OH:4])=[O:2] |f:0.1.2.3.4.5.6.7.8|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].C(=O)([O-])[O-].OO.OO.OO.[Na+].[Na+].[Na+].[Na+]
Name
Quantity
2.2 g
Type
reactant
Smiles
FC=1C=C(C(=O)C2=CC=CC=C2)C=CC1F
Name
Quantity
20 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F
Step Two
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 20° C
ADDITION
Type
ADDITION
Details
were then added
EXTRACTION
Type
EXTRACTION
Details
The mixture was subsequently extracted twice with dichloromethane
WASH
Type
WASH
Details
the organic phases were washed (NaHCO3) until the washings
CUSTOM
Type
CUSTOM
Details
The solvent was then removed

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 7.6 mmol
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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